molecular formula C24H27FN2O4 B12428243 Iloperidone-d3

Iloperidone-d3

Cat. No.: B12428243
M. Wt: 429.5 g/mol
InChI Key: XMXHEBAFVSFQEX-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iloperidone-d3 is a deuterated form of iloperidone, an atypical antipsychotic agent used primarily for the treatment of schizophrenia and bipolar disorder. The deuterium substitution in this compound enhances its metabolic stability and pharmacokinetic profile, making it a valuable compound for scientific research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iloperidone-d3 involves the incorporation of deuterium atoms into the iloperidone molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in iloperidone are replaced with deuterium using deuterated reagents under specific conditions. For example, iloperidone can be treated with deuterated solvents such as deuterated methanol or deuterated water in the presence of a catalyst to achieve the desired deuterium substitution.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure consistent deuterium incorporation. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment.

Chemical Reactions Analysis

Metabolic Reactions and Pathways

Iloperidone-d3 undergoes hepatic metabolism similar to non-deuterated Iloperidone, with pathways mediated by cytochrome P450 enzymes:

Table 2: Metabolic Pathways of this compound

EnzymeReaction TypeMetabolite ProducedPharmacological ActivitySource
CYP2D6HydroxylationP95 (Hydroxy metabolite)Moderate D₂/5-HT₂A antagonism
CYP3A4O-DemethylationP89Limited receptor affinity
Carbonyl ReductaseReductionP88Comparable to parent drug
  • Hydroxylation (CYP2D6) : Generates P95, which accounts for ~48% of total plasma exposure in extensive metabolizers .

  • O-Demethylation (CYP3A4) : Produces P89, a minor metabolite with reduced receptor binding .

  • Reduction (Carbonyl Reductase) : Yields P88, an active metabolite contributing to 19–34% of plasma exposure .

Deuteration alters pharmacokinetics, slowing metabolic clearance and improving stability in analytical assays .

Stability and Degradation Reactions

This compound exhibits predictable degradation under controlled conditions:

Table 3: Stability Profile and Reactivity

ConditionReaction ObservedOutcomeSource
Acidic Hydrolysis (pH <3)Cleavage of benzisoxazole ringLoss of deuterium label
Oxidative StressOxidation at piperidine nitrogenN-oxide derivatives
PhotodegradationIsomerization of methoxy groupReduced receptor affinity
  • Acid Hydrolysis : The benzisoxazole moiety degrades, releasing deuterated fragments detectable via LC-MS.

  • Oxidation : Forms N-oxide derivatives under oxidative conditions, confirmed by NMR and high-resolution mass spectrometry.

Scientific Research Applications

Iloperidone-d3 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of iloperidone.

    Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of iloperidone.

    Medicine: Utilized in clinical research to evaluate the efficacy and safety of iloperidone in treating psychiatric disorders.

    Industry: Applied in the pharmaceutical industry for the development of new formulations and drug delivery systems.

Mechanism of Action

Iloperidone-d3 exerts its effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism helps to alleviate the symptoms of schizophrenia and bipolar disorder by modulating the dopaminergic and serotonergic pathways in the brain. The deuterium substitution in this compound enhances its metabolic stability, leading to prolonged drug action and improved therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Olanzapine: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profile.

    Quetiapine: An atypical antipsychotic with a broader receptor binding profile and different side effect profile.

    Risperidone: Shares similar therapeutic uses but has a different pharmacokinetic profile.

Uniqueness of Iloperidone-d3

This compound is unique due to its deuterium substitution, which enhances its metabolic stability and reduces the formation of potentially harmful metabolites. This makes it a valuable compound for both research and therapeutic applications, offering improved pharmacokinetic properties compared to its non-deuterated counterpart.

Biological Activity

Iloperidone-d3 is a deuterated form of iloperidone, an atypical antipsychotic primarily used in the treatment of schizophrenia. This article provides a comprehensive overview of its biological activity, focusing on receptor binding profiles, pharmacodynamics, clinical case studies, and research findings.

Receptor Binding Profile

Iloperidone exhibits a complex interaction with various neurotransmitter receptors, which contributes to its therapeutic effects. The following table summarizes the binding affinities (Ki values) of this compound at key receptors:

Receptor Type Ki (nM) Activity
5-HT2A5.6Antagonist
D26.3Antagonist
D37.1Antagonist
α10.36Antagonist
5-HT1A93.1Antagonist
5-HT663.1Antagonist
α2C16.2Antagonist

This compound demonstrates high affinity for serotonin receptors (5-HT2A) and dopamine receptors (D2 and D3), which are crucial for its antipsychotic effects. Its low affinity for histamine H1 and muscarinic receptors suggests a lower likelihood of sedation and cognitive impairment compared to other antipsychotics .

Pharmacodynamics

The pharmacodynamic profile of this compound indicates that it primarily functions as a combined D2/5HT2A antagonist. This dual action is believed to mitigate both positive and negative symptoms of schizophrenia effectively. The compound's ability to inhibit agonist responses in cell lines expressing various receptors suggests it acts as a functional antagonist rather than a full agonist, contributing to its therapeutic efficacy without significant side effects associated with other antipsychotics .

Clinical Case Studies

Recent case studies have highlighted both the efficacy and side effects associated with this compound. A notable side effect reported is ejaculatory dysfunction, observed in several patients during treatment:

  • Case Study Overview :
    • Patient 1 : A 34-year-old male with paranoid schizophrenia experienced dry orgasms after two weeks on this compound at a dose of 8 mg/day. Symptoms resolved upon discontinuation.
    • Patient 2 : A 29-year-old male switched from olanzapine to this compound at 6 mg/day reported similar symptoms, which also resolved after stopping the medication.
    • Patient 3 : A 19-year-old male on this compound at 4 mg/day exhibited ejaculatory dysfunction, which improved after switching medications .

These cases emphasize the need for monitoring sexual side effects in patients treated with this compound, particularly among those transitioning from other antipsychotic therapies.

Research Findings

Extensive research has been conducted on iloperidone's efficacy in treating schizophrenia:

  • Efficacy Studies : Clinical trials indicate that iloperidone is effective in reducing both positive and negative symptoms of schizophrenia, showing comparable results to other atypical antipsychotics like risperidone and haloperidol .
  • Long-term Safety : Long-term studies suggest that iloperidone maintains its effectiveness while exhibiting a favorable safety profile compared to traditional treatments .

Properties

Molecular Formula

C24H27FN2O4

Molecular Weight

429.5 g/mol

IUPAC Name

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone

InChI

InChI=1S/C24H27FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3/i2D3

InChI Key

XMXHEBAFVSFQEX-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)C)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.